molecular formula C15H20ClN3O2 B589763 N-Desmethyl Zolmitriptan-d3 Hydrochloride CAS No. 1795786-26-3

N-Desmethyl Zolmitriptan-d3 Hydrochloride

Numéro de catalogue: B589763
Numéro CAS: 1795786-26-3
Poids moléculaire: 312.812
Clé InChI: CLBOBSSVQZRPTR-MFMFARAASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Analyse Des Réactions Chimiques

N-Desmethyl Zolmitriptan-d3 Hydrochloride, like its parent compound Zolmitriptan, undergoes various chemical reactions. These include:

Activité Biologique

N-Desmethyl Zolmitriptan-d3 Hydrochloride is an active metabolite of Zolmitriptan, a medication primarily used for the acute treatment of migraine. This article delves into the biological activity of N-Desmethyl Zolmitriptan-d3, examining its pharmacokinetics, mechanisms of action, and therapeutic implications based on diverse research findings.

Overview of Zolmitriptan and Its Metabolite

Zolmitriptan is a selective agonist for the serotonin receptor subtypes 5-HT_1B and 5-HT_1D. Upon administration, it exerts its effects by inducing vasoconstriction in cranial blood vessels and inhibiting pro-inflammatory neuropeptide release . The primary active metabolite, N-Desmethyl Zolmitriptan, retains significant pharmacological activity, contributing to the overall therapeutic efficacy of the drug.

Pharmacokinetics

The pharmacokinetic profile of N-Desmethyl Zolmitriptan-d3 is characterized by its absorption, distribution, metabolism, and excretion (ADME) properties:

  • Absorption : Following oral administration of Zolmitriptan, the mean absolute bioavailability is approximately 40%. The N-desmethyl metabolite achieves plasma concentrations that are about two-thirds that of Zolmitriptan itself .
  • Distribution : The volume of distribution for Zolmitriptan ranges from 7 to 8.4 L/kg. Both Zolmitriptan and its metabolite exhibit about 25% plasma protein binding .
  • Metabolism : The liver primarily metabolizes Zolmitriptan via cytochrome P450 enzymes (CYP1A2) and monoamine oxidase (MAO), leading to the formation of several metabolites including N-desmethyl Zolmitriptan .
  • Excretion : Approximately 65% of the drug is excreted in urine, with a significant portion as indole acetic acid metabolites. The elimination half-life for Zolmitriptan is around three hours, while N-desmethyl Zolmitriptan has a slightly longer half-life of approximately 3.5 hours .

N-Desmethyl Zolmitriptan-d3 acts primarily through agonism at the 5-HT_1B and 5-HT_1D serotonin receptors. This action leads to:

  • Vasoconstriction : It reduces the diameter of cranial blood vessels, counteracting migraine-associated vasodilation.
  • Inhibition of Neuropeptide Release : By acting on presynaptic receptors, it decreases the release of pro-inflammatory neuropeptides such as CGRP (Calcitonin Gene-Related Peptide), which play a significant role in migraine pathophysiology .

Efficacy in Migraine Management

Research has demonstrated that N-Desmethyl Zolmitriptan plays a crucial role in enhancing the efficacy of migraine treatment. A study involving rats induced with migraines showed that formulations containing N-desmethyl metabolites exhibited improved psychological and analgesic effects compared to standard treatments .

Study ComponentFindings
Study Design Efficacy study on migraine-induced rats
Treatment Groups Conventional ZMT solution vs. ZMT-SNEDDS
Outcome Measures EEG changes, biochemical analysis, histopathological examination
Results Enhanced brain electrical activity and reduced convulsions with SNEDDS formulation

Safety Profile

The safety profile of N-Desmethyl Zolmitriptan-d3 has been evaluated through acute toxicity studies. Results indicated that while effective in alleviating migraine symptoms, formulations containing this metabolite showed a favorable safety margin compared to conventional treatments .

Propriétés

IUPAC Name

(4S)-4-[[3-[2-(trideuteriomethylamino)ethyl]-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2.ClH/c1-16-5-4-11-8-17-14-3-2-10(7-13(11)14)6-12-9-20-15(19)18-12;/h2-3,7-8,12,16-17H,4-6,9H2,1H3,(H,18,19);1H/t12-;/m0./s1/i1D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLBOBSSVQZRPTR-MFMFARAASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CNC2=C1C=C(C=C2)CC3COC(=O)N3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NCCC1=CNC2=C1C=C(C=C2)C[C@H]3COC(=O)N3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.